3-Fluoro-2-(trifluoromethyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, a novel copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed, providing access to trifluoromethylated naphthoquinones . This method could potentially be adapted for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and electronic nature of benzaldehyde derivatives have been investigated, particularly focusing on the interactions involving organic fluorine. For example, trifluoromethylated benzanilides have been synthesized, and their structures were analyzed to understand the role of weak intermolecular interactions, such as hydrogen bonding and the "fluorous effect" . These findings could be extrapolated to 3-Fluoro-2-(trifluoromethyl)benzaldehyde, suggesting that similar weak interactions may influence its molecular conformation and crystal packing.
Chemical Reactions Analysis
The reactivity of fluorine-containing aldehydes has been studied in various contexts. Fluorinated 3-oxoesters have been shown to react with aldehydes to form different products depending on the reaction conditions . Additionally, the benzaldehyde/boron trifluoride adduct has been characterized, demonstrating the influence of Lewis acid complexation on the reactivity of the carbonyl group . These studies provide insights into the potential reactivity of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in the presence of nucleophiles and Lewis acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability and low moisture absorption . While the specific properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde are not directly reported, the presence of fluorine atoms in its structure suggests that it may also possess unique physical and chemical properties that could be beneficial in material applications.
Scientific Research Applications
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Synthesis of Diaryl Ether
- “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can be used in the synthesis of diaryl ether . Diaryl ethers are a class of organic compounds that are often used as building blocks in organic synthesis. They have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
- The synthesis typically involves the reaction of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with a phenol in the presence of a base . The reaction conditions and the choice of phenol can be varied to obtain different diaryl ethers .
- The resulting diaryl ethers can have various properties and uses, depending on their specific structures .
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Synthesis of Curcumin Analogs
- “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can also be used in the synthesis of curcumin analogs . Curcumin is a natural compound with anti-inflammatory, antioxidant, and anticancer properties .
- The synthesis involves the reaction of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with other reagents to form a curcumin-like structure . The specific reagents and reaction conditions can be varied to obtain different curcumin analogs .
- These curcumin analogs can then be tested for various biological activities, such as anti-inflammatory or anticancer activity .
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Synthesis of Fluorinated Aromatic Compounds
- “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can be used in the synthesis of various fluorinated aromatic compounds . These compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties .
- The synthesis typically involves the reaction of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with other reagents under specific conditions . The choice of reagents and conditions can be varied to obtain different fluorinated aromatic compounds .
- The resulting compounds can then be tested for various properties and activities, depending on the specific goals of the research .
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Development of Fluorinated Polymers
- “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can also be used in the development of fluorinated polymers . These polymers have a wide range of applications, including in the production of high-performance materials .
- The development process typically involves the polymerization of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with other monomers . The choice of monomers and polymerization conditions can be varied to obtain different fluorinated polymers .
- The resulting polymers can have various properties and uses, depending on their specific structures .
Future Directions
properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGKGKDRPRFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377717 | |
Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
924817-93-6 | |
Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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